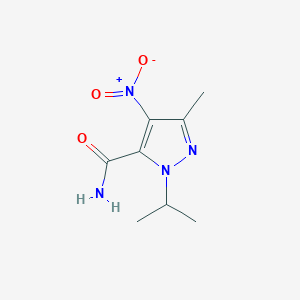
1-Isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C8H11N3O4. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. The resulting product is then purified through crystallization from acetone . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anti-inflammatory properties.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide can be compared with other pyrazole derivatives such as:
- 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid
- 1-Isopropyl-1H-pyrazole-4-carboxylic acid
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications .
Biological Activity
1-Isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound's structure and functional groups contribute to its potential applications in pharmacology, including anti-inflammatory, anticancer, and antimicrobial properties.
- IUPAC Name : this compound
- Molecular Formula : C8H12N4O3
- Molecular Weight : 212.21 g/mol
- CAS Number : 139756-01-7
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors. The presence of the nitro group allows for potential bioreduction, leading to reactive intermediates that can interact with cellular components, thus eliciting various biological responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
These results suggest that the compound may inhibit cancer cell proliferation through apoptosis or cell cycle arrest mechanisms.
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been evaluated in various models of inflammation, showing promising results in reducing pro-inflammatory cytokines and mediating pathways involved in inflammation.
Antimicrobial Activity
The antimicrobial efficacy of pyrazoles has been explored, with some derivatives demonstrating activity against bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of specific metabolic pathways.
Study on Anticancer Properties
In a systematic study by Bouabdallah et al., several pyrazole derivatives were screened against Hep-2 (laryngeal carcinoma) and P815 (mastocytoma) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL, highlighting the potential of pyrazoles as anticancer agents .
Study on Anti-inflammatory Effects
A study conducted by Sun et al. focused on the synthesis of pyrazole-linked thiourea derivatives and their evaluation as CDK2 inhibitors. One compound demonstrated an IC50 value of 0.95 nM against CDK2, suggesting that modifications to the pyrazole structure can enhance its biological activity .
Properties
Molecular Formula |
C8H12N4O3 |
|---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
5-methyl-4-nitro-2-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C8H12N4O3/c1-4(2)11-7(8(9)13)6(12(14)15)5(3)10-11/h4H,1-3H3,(H2,9,13) |
InChI Key |
CRYTUJOOZZVOTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















